![molecular formula C18H23NO B12582660 4-[(4-tert-Butyl-2,6-dimethylphenoxy)methyl]pyridine CAS No. 264136-61-0](/img/structure/B12582660.png)
4-[(4-tert-Butyl-2,6-dimethylphenoxy)methyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-tert-Butyl-2,6-dimethylphenoxy)methyl]pyridine is an organic compound with a complex structure that includes a pyridine ring substituted with a tert-butyl group and a dimethylphenoxy group
Vorbereitungsmethoden
The synthesis of 4-[(4-tert-Butyl-2,6-dimethylphenoxy)methyl]pyridine typically involves the reaction of 2,6-dimethylphenol with tert-butyl bromide in the presence of a base to form the tert-butyl-dimethylphenol intermediate. This intermediate is then reacted with pyridine-4-carboxaldehyde under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the process .
Analyse Chemischer Reaktionen
4-[(4-tert-Butyl-2,6-dimethylphenoxy)methyl]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(4-tert-Butyl-2,6-dimethylphenoxy)methyl]pyridine has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its possible therapeutic applications.
Wirkmechanismus
The mechanism of action of 4-[(4-tert-Butyl-2,6-dimethylphenoxy)methyl]pyridine involves its interaction with specific molecular targets and pathways. The compound acts as a non-nucleophilic base, distinguishing between Brønsted (protonic) and Lewis acids. This property enables it to facilitate high-yield conversions of aldehydes and ketones to vinyl triflates, among other reactions . The exact molecular targets and pathways are still under investigation, but its role in catalysis and organic synthesis is well-documented.
Vergleich Mit ähnlichen Verbindungen
4-[(4-tert-Butyl-2,6-dimethylphenoxy)methyl]pyridine can be compared with similar compounds such as:
2,6-Di-tert-butyl-4-methylpyridine: This compound shares structural similarities but differs in its specific substituents and their positions on the pyridine ring.
4-tert-Butyl-2,6-diformylphenol: Another related compound with different functional groups that influence its reactivity and applications.
4,4’,4’‘-Tri-tert-butyl-2,2’6’,2’'-terpyridine: A compound with multiple tert-butyl groups and a terpyridine structure, used in different chemical contexts.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and the resulting properties and applications.
Eigenschaften
CAS-Nummer |
264136-61-0 |
|---|---|
Molekularformel |
C18H23NO |
Molekulargewicht |
269.4 g/mol |
IUPAC-Name |
4-[(4-tert-butyl-2,6-dimethylphenoxy)methyl]pyridine |
InChI |
InChI=1S/C18H23NO/c1-13-10-16(18(3,4)5)11-14(2)17(13)20-12-15-6-8-19-9-7-15/h6-11H,12H2,1-5H3 |
InChI-Schlüssel |
RATVJSVRPRZABO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1OCC2=CC=NC=C2)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


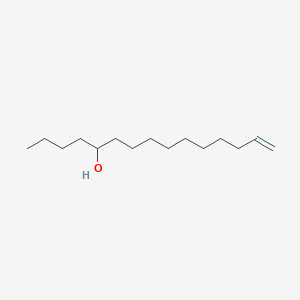
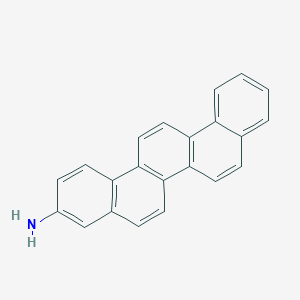
![N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-3-methoxybenzamide](/img/structure/B12582594.png)
![1,4-Bis[2,6-bis(methylthiomethyl)-4-pyridyl]benzene](/img/structure/B12582601.png)
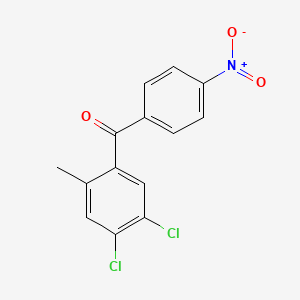
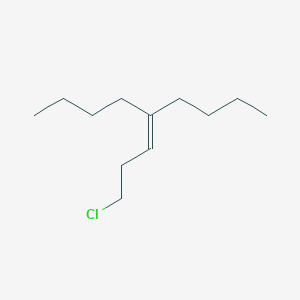

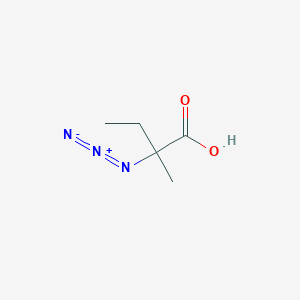

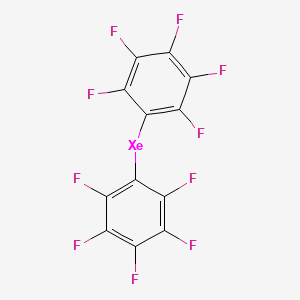
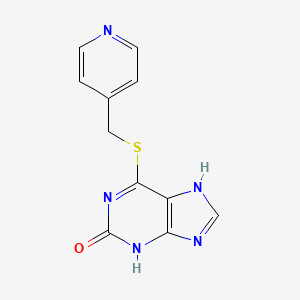
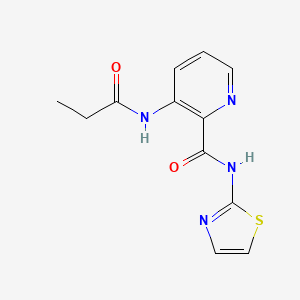
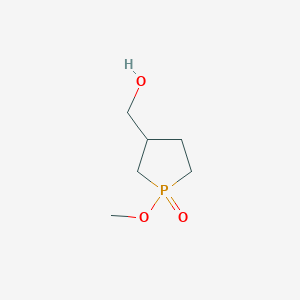
![1-tert-Butyl-4-[2-(4-ethenylphenyl)ethenyl]benzene](/img/structure/B12582654.png)
